molecular formula C21H10BrCl3O2 B2732517 6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one CAS No. 263365-08-8

6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one

Cat. No.: B2732517
CAS No.: 263365-08-8
M. Wt: 480.56
InChI Key: HNPWSBFFNZRHIC-UHFFFAOYSA-N
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Description

6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one is a complex organic compound belonging to the chromen-2-one family. This compound features a bromine atom, two chlorine atoms, and a phenyl group, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a brominated phenyl compound with a dichlorophenyl boronic acid under palladium-catalyzed conditions.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale reactors and purification systems are employed to ensure the efficient production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of hydroxyl groups or amines.

  • Substitution: Formation of various substituted phenyl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Bromo-2-(4-chlorophenyl)chroman-4-one

  • 4-Bromo-2-chlorophenol

  • 2-Bromo-4-chlorophenol

Uniqueness: 6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one stands out due to its unique combination of bromine and chlorine atoms, as well as its chromen-2-one core. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10BrCl3O2/c22-12-3-8-18-16(9-12)19(11-1-4-13(23)5-2-11)20(21(26)27-18)15-7-6-14(24)10-17(15)25/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPWSBFFNZRHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10BrCl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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